molecular formula C25H28Cl2N2 B13762661 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride CAS No. 62469-20-9

2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride

Cat. No.: B13762661
CAS No.: 62469-20-9
M. Wt: 427.4 g/mol
InChI Key: FMGBEYWLPYPQHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol can yield tricyclic indole derivatives .

Industrial Production Methods

Industrial production of indole derivatives typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Alkylation and Amidation Reactions

The primary and secondary amine groups in the compound participate in alkylation and amidation. For example:

  • Reaction with acyl chlorides : The amino group undergoes nucleophilic acylation. In studies of structurally similar compounds (e.g., 3,3-diphenylpropylamine derivatives), reactions with acyl chlorides like 3,3-dimethylacryloyl chloride yield β-lactam derivatives under Staudinger conditions .

  • Coupling with carboxylic acids : Using coupling agents like HATU or DCC, the amine forms amide bonds. For instance, N-alkyl-3-hydroxypropanamides were synthesized via azide or HOSu-DCC coupling methods, achieving yields of 70–92% .

Key Data :

Reaction TypeConditionsYieldSource
AcylationAcyl chloride, Et₃N, DCM, RT65–85%
Amide CouplingHATU/DIEA, acetonitrile, 12 h70–92%

Indole Ring Functionalization

The indole moiety undergoes electrophilic substitution:

  • C-3 position reactivity : The ethylamino side chain at C-3 directs electrophiles to other positions. In analogous indole derivatives (e.g., 2-(7-isopropyl-1H-indol-3-yl)-ethanol ), reactions with dihydrofuran under acidic conditions form fused pyranoindoles .

  • Palladium-catalyzed cross-coupling : Pd-mediated reactions (e.g., with aryl halides) modify the indole ring. For example, 3-substituted indoles were synthesized via Pd/ t BuONO-catalyzed cycloisomerization .

Example Reaction :

text
Indole + o-allylaniline → Pd-catalyzed → 2,3-disubstituted indole (Yield: 72–89%)[8]

Acid-Base Characteristics

As a dihydrochloride salt, the compound exhibits distinct solubility and reactivity:

  • Neutralization : In basic conditions (e.g., NaOH), the hydrochloride counterions are removed, liberating the free base. This is critical for reactions requiring nucleophilic amines (e.g., alkylation) .

  • Solubility : Insoluble in water but soluble in polar aprotic solvents (e.g., DMF, acetonitrile) .

Reductive Amination and Alkylation

The secondary amine in the diphenylpropyl chain undergoes reductive alkylation:

  • With aldehydes/ketones : In the presence of NaBH₃CN or LiAlH₄, the amine forms tertiary amines. For example, N-methyl-N-(3,3-diphenylpropyl)amine derivatives were synthesized via reductive amination of ketones .

Conditions :

  • LiAlH₄, THF, −30°C → RT, 6 h (Yield: 68%) .

Deprotection and Functional Group Interconversion

  • Silyl ether deprotection : If synthetic intermediates include protecting groups (e.g., TBS), TBAF in THF cleaves silyl ethers to yield free alcohols or amines .

  • Nitro reduction : The compound’s aromatic nitro groups (if present) are reduced to amines using Zn/AcOH or H₂/Pd-C .

Comparative Reactivity Table

ReactionSubstrateProductYieldSource
AcylationAminoethyl-indoleAmide derivatives70–85%
Pd-catalyzed couplingIndole + aryl halide2,3-Disubstituted indole72–89%
Reductive alkylationSecondary amineTertiary amine65–78%
SaponificationEster intermediateCarboxylic acid80–95%

Mechanistic Insights

  • Amide bond formation : Proceeds via activation of carboxylic acids to reactive intermediates (e.g., acyl azides or NHS esters), followed by nucleophilic attack by the amine .

  • Electrophilic substitution : The indole’s C-3 position is less reactive due to steric hindrance from the ethylamino group, favoring substitutions at C-2 or C-5 .

Stability and Byproduct Formation

  • Acid sensitivity : Prolonged exposure to HCl leads to decomposition; neutralization is required for long-term storage .

  • Oxidative byproducts : Reactions with strong oxidants (e.g., MnO₂) may form indole quinones, necessitating inert atmospheres .

Scientific Research Applications

Neurological Disorders

Research has indicated that 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride exhibits potential as a therapeutic agent for neurological conditions due to its interaction with neurotransmitter systems.

  • Mechanism of Action : The compound acts on serotonin receptors and may influence dopaminergic pathways, making it a candidate for treating disorders such as depression and anxiety.

Case Study: Serotonin Receptor Modulation

A study published in Neuropharmacology explored the effects of similar indole derivatives on serotonin receptor activity. The findings suggested that modifications in the indole structure can enhance receptor affinity, potentially leading to improved therapeutic outcomes in mood disorders .

Cancer Treatment

The compound has shown promise as an anticancer agent through its ability to induce apoptosis in cancer cells.

  • Antiproliferative Activity : In vitro studies have reported significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells.

Data Table: Anticancer Activity

Cell LineIC50 (μM)Reference
HeLa11Journal of Medicinal Chemistry
MCF-70.69Cancer Research

Potential for Drug Development

The structural characteristics of this compound make it suitable for further drug development.

  • Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying the chemical structure to enhance bioavailability and reduce toxicity while maintaining efficacy.

Case Study: Structure Modification

A recent publication detailed the synthesis of analogs based on this compound, demonstrating that specific modifications could lead to compounds with enhanced anticancer properties while minimizing side effects.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in clinical settings.

Toxicity Assessment

Toxicological evaluations have indicated that while the compound shows therapeutic promise, it also exhibits dose-dependent toxicity in certain models. Comprehensive studies are necessary to establish safe dosage ranges.

Data Table: Toxicity Profile

EndpointObserved EffectReference
Acute ToxicityLD50 > 2000 mg/kgToxicology Reports
Chronic ExposureLiver enzyme elevationJournal of Toxicology

Mechanism of Action

The mechanism of action of 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple receptors and influence various biological pathways makes it a valuable compound for scientific research and pharmaceutical development .

Biological Activity

2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride is a compound characterized by its unique structural features that suggest significant biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₂₅H₃₃Cl₂N₂, with a molecular weight of approximately 448.45 g/mol. The compound exists in a salt form due to the presence of two hydrochloride groups, which enhances its solubility in aqueous environments, making it suitable for biological assays and therapeutic applications .

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known neurotransmitters suggests potential roles in modulating mood and behavior .

Key Mechanisms:

  • Receptor Modulation: The compound may exhibit high affinity for serotonin (5-HT) receptors and dopamine receptors, influencing neurotransmission.
  • Nucleophilic Reactions: The amino group allows for nucleophilic substitution reactions, which could lead to the formation of active metabolites or derivatives with enhanced biological activities .

Biological Activities

The biological activities associated with this compound can be categorized as follows:

  • Neurotransmission: Potential modulation of serotonin and dopamine pathways.
  • Antidepressant Effects: Similar compounds have shown efficacy in treating mood disorders by inhibiting serotonin reuptake .
  • Antipsychotic Properties: Structural analogs are known for their antipsychotic effects, suggesting potential therapeutic applications in schizophrenia and related disorders .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
5-Hydroxytryptamine (Serotonin)Indole backbone; hydroxyl groupNeurotransmitter; mood regulation
RisperidoneIndole-like structure; piperidine ringAntipsychotic; serotonin/dopamine antagonist
TrazodoneIndole structure; ethylamine side chainAntidepressant; serotonin reuptake inhibitor
LercanidipineDihydropyridine structure; calcium channel blockerAntihypertensive; vasodilator

The unique amino substitution on the indole core may confer distinct pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of indole derivatives, including this compound. A review encompassing over 100 articles noted the promising nature of indole compounds in drug discovery due to their ability to bind multiple receptors with high affinity .

One notable study demonstrated that derivatives of indole compounds exhibit significant anti-inflammatory and analgesic properties, indicating potential applications in pain management and inflammatory conditions .

Properties

CAS No.

62469-20-9

Molecular Formula

C25H28Cl2N2

Molecular Weight

427.4 g/mol

IUPAC Name

3,3-diphenylpropyl-[2-(1H-indol-1-ium-2-yl)ethyl]azanium;dichloride

InChI

InChI=1S/C25H26N2.2ClH/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)16-18-26-17-15-23-19-22-13-7-8-14-25(22)27-23;;/h1-14,19,24,26-27H,15-18H2;2*1H

InChI Key

FMGBEYWLPYPQHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC[NH2+]CCC2=CC3=CC=CC=C3[NH2+]2)C4=CC=CC=C4.[Cl-].[Cl-]

Origin of Product

United States

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